2-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]pyridine-4-carboxamide
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Overview
Description
2-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a carboxamide group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]pyridine-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine as a base in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while substitution reactions can produce various substituted pyridine carboxamides .
Scientific Research Applications
2-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds like 3,5-dimethyl-1H-pyrazole share structural similarities and may exhibit similar biological activities.
Pyridine Carboxamides: Other pyridine-4-carboxamide derivatives can be compared based on their chemical reactivity and biological properties.
Uniqueness
2-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]pyridine-4-carboxamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O/c1-10(9-20-12(3)6-11(2)19-20)8-18-15(21)13-4-5-17-14(16)7-13/h4-7,10H,8-9H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMYDGRQTRFIAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)CNC(=O)C2=CC(=NC=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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